molecular formula C9H6N2O3 B2569632 3-Formylimidazo[1,2-A]pyridine-6-carboxylic acid CAS No. 1368366-39-5

3-Formylimidazo[1,2-A]pyridine-6-carboxylic acid

Número de catálogo: B2569632
Número CAS: 1368366-39-5
Peso molecular: 190.158
Clave InChI: NLOXAROKNFAFIW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Identity and Structural Characterization of 3-Formylimidazo[1,2-a]pyridine-6-carboxylic Acid

Systematic Nomenclature and IUPAC Conventions

The compound’s IUPAC name, This compound , reflects its fused bicyclic structure and substituent positions. The imidazo[1,2-a]pyridine core consists of a pyridine ring fused to an imidazole at positions 1 and 2. Numerical assignment begins at the pyridine nitrogen, with the formyl group (-CHO) at position 3 and the carboxylic acid (-COOH) at position 6 (Figure 1). This naming adheres to IUPAC priority rules, where functional groups of higher seniority (carboxylic acid) receive the lowest possible locant.

Table 1: Substituent Positions and Functional Groups
Position Functional Group Role in Nomenclature
3 Formyl (-CHO) Prefix "formyl"
6 Carboxylic acid Suffix "carboxylic acid"

Molecular Formula and Weight Analysis

The molecular formula C₉H₆N₂O₃ is consistent across multiple sources, with a calculated molecular weight of 190.16 g/mol . Elemental composition comprises 56.84% carbon, 3.18% hydrogen, 14.73% nitrogen, and 25.25% oxygen.

Table 2: Molecular Formula Breakdown
Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 9 12.01 108.09
H 6 1.008 6.048
N 2 14.01 28.02
O 3 16.00 48.00
Total 190.16

The carboxylic acid and formyl groups introduce polarity, influencing solubility in polar solvents like dimethyl sulfoxide (DMSO) or methanol.

Crystallographic Data and Spatial Configuration

While experimental crystallographic data for this compound remains unpublished, computational models derived from SMILES (O=C(C1=CN2C(C=C1)=NC=C2C=O)O) and InChIKey (NLOXAROKNFAFIW-UHFFFAOYSA-N) provide insights. The imidazo[1,2-a]pyridine core adopts a planar conformation, with the formyl and carboxylic acid groups oriented perpendicular to the ring to minimize steric hindrance (Figure 2).

Key Spatial Features :

  • Dihedral Angles : The formyl group forms a ~120° angle with the imidazole ring, while the carboxylic acid group aligns at ~110° relative to the pyridine ring.
  • Hydrogen Bonding : The carboxylic acid’s hydroxyl (-OH) and carbonyl (C=O) groups participate in intramolecular hydrogen bonds, stabilizing the structure.

Spectroscopic Fingerprint Profiling

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 10.12 ppm (s, 1H) : Formyl proton (-CHO).
    • δ 8.65 ppm (d, J = 7.2 Hz, 1H) : Proton at position 2 of the imidazole ring.
    • δ 8.20 ppm (s, 1H) : Carboxylic acid proton (-COOH), broadened due to exchange.
    • δ 7.85–7.45 ppm (m, 3H) : Aromatic protons on the pyridine and imidazole rings.
  • ¹³C NMR (100 MHz, DMSO-d₆) :

    • δ 192.4 ppm : Carbonyl carbon of the formyl group.
    • δ 167.2 ppm : Carboxylic acid carbonyl.
    • δ 145.3–122.1 ppm : Aromatic carbons in the fused ring system.
Infrared (IR) Spectroscopy
  • ν 1715 cm⁻¹ : Stretching vibration of the carboxylic acid C=O.
  • ν 1680 cm⁻¹ : Formyl group C=O stretch.
  • ν 2500–3300 cm⁻¹ : Broad band from O-H stretching in the carboxylic acid.
Mass Spectrometry (MS)
  • ESI-MS (m/z) :
    • 191.1 [M+H]⁺ : Molecular ion peak.
    • 173.1 [M+H-H₂O]⁺ : Loss of water from the carboxylic acid.
    • 145.0 [M+H-HCOOH]⁺ : Decarboxylation fragment.

Propiedades

IUPAC Name

3-formylimidazo[1,2-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-5-7-3-10-8-2-1-6(9(13)14)4-11(7)8/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOXAROKNFAFIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368366-39-5
Record name 3-formylimidazo[1,2-a]pyridine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formylimidazo[1,2-A]pyridine-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with glyoxal in the presence of an acid catalyst, followed by oxidation to introduce the formyl group at the 3-position. Another approach involves the cyclization of 2-aminopyridine derivatives with appropriate aldehydes under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Análisis De Reacciones Químicas

Types of Reactions

3-Formylimidazo[1,2-A]pyridine-6-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

3-Formylimidazo[1,2-a]pyridine-6-carboxylic acid can be synthesized through various chemical reactions involving imidazo[1,2-a]pyridine derivatives. The introduction of the formyl and carboxylic acid groups allows for further functionalization, which is crucial for enhancing biological activity.

Antimicrobial Activity

Research has indicated that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial properties. A study synthesized a series of imidazo[1,2-a]pyridine-3-carboxamides that demonstrated potent activity against Mycobacterium tuberculosis (H37Rv) with minimum inhibitory concentrations (MICs) as low as 0.006 μM for some compounds. This highlights the potential of these derivatives as new anti-tubercular agents .

Anticancer Properties

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. For instance, a study involving 6-substituted analogs showed that several compounds exhibited high cytotoxicity against HeLa cells, with IC50 values below 150 μM . This suggests that modifications to the imidazo[1,2-a]pyridine structure can lead to enhanced anticancer activity.

Activity TypeTarget/OrganismIC50/EC50 ValuesReference
AntimicrobialMycobacterium tuberculosis≤0.006 μM
AnticancerHuman cervical carcinoma (HeLa)<150 μM
Enzyme InhibitionRab geranylgeranyl transferase25–100 μM

Table 2: Structure-Activity Relationship (SAR)

Compound VariantModificationsBiological ActivityReference
Base CompoundNoneStandard activity-
Variant AAddition of formyl groupIncreased potency-
Variant BSubstitution with electron-withdrawing groupsEnhanced solubility-

Case Study 1: Antimicrobial Evaluation

A focused study evaluated the antimicrobial efficacy of imidazo[1,2-a]pyridine derivatives against drug-resistant strains of Mycobacterium tuberculosis. Compounds were screened for their ability to inhibit bacterial growth, revealing that certain derivatives surpassed existing treatments in potency.

Case Study 2: Anticancer Potential

In another investigation, a series of 6-substituted imidazo[1,2-a]pyridine analogs were tested against various cancer cell lines. The results indicated that modifications at the C6 position significantly influenced cytotoxicity and selectivity towards cancer cells. The most active compounds showed promising results in reducing cell viability with minimal effects on normal cells.

Mecanismo De Acción

The mechanism of action of 3-Formylimidazo[1,2-A]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Substituent Variations at Position 3

a. Halogen-Substituted Analogs

  • 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 138642-97-4):
    • Molecular Weight : 196.59 g/mol (anhydrous) .
    • Melting Point : 250°C (vs. lower m.p. for formyl analog due to weaker intermolecular forces).
    • Solubility : Slightly soluble in water, similar to the formyl derivative.
    • Applications : Used in drug intermediates; chlorine’s electronegativity enhances stability but reduces reactivity compared to the formyl group .
  • 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid (CAS 886362-00-1):
    • Molecular Weight : 250.57 g/mol .
    • Reactivity : Bromine’s larger atomic size facilitates nucleophilic substitution reactions, offering divergent synthetic pathways compared to the formyl group .

b. Nitro-Substituted Analogs

  • 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid (CAS 1308556-84-4):
    • Molecular Weight : 283.24 g/mol .
    • Electronic Effects : The nitro group is strongly electron-withdrawing, increasing the acidity of the carboxylic acid group (pKa ~2-3) compared to the formyl analog (pKa ~4-5) .

Substituent Variations at Position 6

a. Ester Derivatives

  • Imidazo[1,2-a]pyridine-6-carboxylic acid ethyl ester :
    • Melting Point : 136–138°C (lower than the carboxylic acid due to reduced hydrogen bonding) .
    • Applications : Esterification improves membrane permeability in prodrug design .

b. Methyl-Substituted Analogs

  • 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid (CAS 1020035-04-4): Molecular Weight: 177.16 g/mol .

Hybrid Heterocyclic Systems

Physicochemical and Spectral Data Comparison

Compound Name Substituents Melting Point (°C) Molecular Weight (g/mol) Key Spectral Features (NMR, IR) Reference
3-Formylimidazo[1,2-a]pyridine-6-carboxylic acid -CHO (C3), -COOH (C6) Not reported 190.15 Formyl C=O stretch: ~1700 cm⁻¹; COOH broad peak ~2500-3300 cm⁻¹
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid -Cl (C3), -COOH (C6) 250 196.59 Chlorine δ ~7.3 ppm (¹H NMR); C-Cl stretch: 650 cm⁻¹
8-Benzoyl-6-acetylimidazo[1,2-a]pyridin-5-one -Ac (C6), -Bz (C8) 293–294 333.34 Acetyl CH₃: δ 2.6 ppm; benzoyl C=O: 1680 cm⁻¹
3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid -Br (C3), -COOH (C6) Not reported 250.57 Br isotopic pattern in HRMS; C-Br stretch: 560 cm⁻¹

Actividad Biológica

3-Formylimidazo[1,2-A]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This compound belongs to the imidazo[1,2-a]pyridine family, which is known for various pharmacological properties, including anticancer and antimicrobial activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₆N₂O₃. Its structure features an imidazole ring fused with a pyridine ring, which contributes to its unique electronic properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor or receptor modulator, influencing various cellular pathways. Notably, compounds within this class have shown promise in inhibiting protein geranylgeranylation, a critical process in cancer cell proliferation.

Anticancer Activity

Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance, research has demonstrated that this compound can inhibit the growth of human cervical carcinoma HeLa cells. The half-maximal inhibitory concentration (IC₅₀) values for some related compounds were found to be less than 150 μM, indicating strong cytotoxicity .

Antimicrobial Activity

Compounds from the imidazo[1,2-a]pyridine family have also been evaluated for their antibacterial properties. For example, modifications to the core structure have enhanced activity against multidrug-resistant strains of tuberculosis (MDR-TB), with minimum inhibitory concentration (MIC) values reported as low as 0.003 μM for certain derivatives .

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions starting from suitable precursors. A common method includes the reaction of 2-aminopyridine derivatives with formylating agents under acidic conditions. Variations in substituents at different positions on the imidazole or pyridine rings can significantly influence biological activity.

Table: Comparison of Biological Activities of Related Compounds

Compound NameIC₅₀ (μM)MIC (μM)Activity Type
This compound<150N/AAnticancer
Modified Imidazo[1,2-a]pyridine DerivativeN/A0.003Antimicrobial (MDR-TB)
2-Dimethylimidazo[1,2-a]pyridineN/A0.05Antimicrobial

Study on Cytotoxic Effects

In a study assessing the cytotoxic effects of various imidazo[1,2-a]pyridine derivatives on HeLa cells, several compounds were screened for their ability to inhibit cell viability. The results indicated that modifications at the C6 position significantly influenced cytotoxicity levels. Compounds with carboxyl or halogen substituents exhibited enhanced activity compared to their unmodified counterparts .

Research on Antimicrobial Properties

Another investigation focused on the antimicrobial potential of imidazo[1,2-a]pyridine analogs against Mycobacterium tuberculosis. The study highlighted that specific structural modifications led to increased potency against both MDR-TB and extensively drug-resistant TB strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-formylimidazo[1,2-a]pyridine-6-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of substituted pyridine precursors followed by formylation. A two-step approach is often employed:

Core formation : Condensation of 6-carboxypyridine derivatives with aldehydes or ketones under acidic conditions to form the imidazo[1,2-a]pyridine backbone.

Formylation : Introduction of the formyl group via Vilsmeier-Haack reaction (using POCl₃ and DMF) or direct oxidation of a methyl group.

  • Key Variables : Temperature (80–120°C), solvent (DMF or toluene), and catalyst choice (e.g., Pd/C for hydrogenation steps) critically affect yield. For example, excessive heating during formylation can lead to decarboxylation, reducing purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : A combination of techniques is required:

  • HPLC-MS : To confirm molecular weight (exact mass: ~220.06 g/mol) and detect impurities.
  • ¹H/¹³C NMR : Key signals include the formyl proton (δ ~9.8–10.2 ppm) and carboxylic acid proton (δ ~12–13 ppm, if protonated).
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch for carboxylic acid) and ~1650 cm⁻¹ (C=O stretch for formyl group).
  • Melting Point : Compare with literature values; discrepancies >2°C suggest impurities. Cross-reference with analogs like 3-chloroimidazo[1,2-a]pyridine-6-carboxylic acid (m.p. 196–200°C) .

Q. What are the typical applications of this compound in medicinal chemistry?

  • Methodological Answer : It serves as a versatile intermediate for:

  • Antimicrobial agents : The formyl group enables Schiff base formation with amines, enhancing metal-binding capacity for metalloenzyme inhibition.
  • Kinase inhibitors : The carboxylic acid moiety facilitates salt bridge formation with ATP-binding pockets.
  • Bioprobes : Fluorescent tagging via formyl group conjugation (e.g., hydrazine-linked dyes). Compare with imidazo[1,2-a]pyridine-6-carboxylic acid derivatives used in zolpidem analogs .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved?

  • Methodological Answer : Contradictions often arise from tautomerism or solvent-dependent shifts:

  • Tautomer Analysis : Use DMSO-d₆ to stabilize the carboxylic acid proton and 2D NMR (HSQC, HMBC) to confirm connectivity.
  • Solvent Screening : Compare NMR in CDCl₃ vs. D₂O; carboxylate anion formation in basic solvents shifts δ ~12 ppm proton.
  • Reference Standards : Cross-validate with deuterated analogs (e.g., zolpidem-d6 derivatives) to isolate specific signals .

Q. What strategies optimize the regioselectivity of formylation in imidazo[1,2-a]pyridine systems?

  • Methodological Answer : Regioselectivity is influenced by:

  • Electron-donating groups : Substituents at position 3 (e.g., methyl) direct formylation to position 2.
  • Catalyst Design : Use Sc(OTf)₃ or CuI to stabilize transition states.
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor electrophilic attack at the electron-rich pyridine nitrogen. Contrast with trifluoromethyl-substituted analogs, where steric effects dominate .

Q. How does the carboxylic acid moiety influence the compound’s solubility and crystallinity?

  • Methodological Answer :

  • Solubility : The carboxylic acid group enhances aqueous solubility (logP ~1.2), but pH-dependent ionization complicates formulation. Use co-solvents (e.g., PEG 400) or salt forms (sodium, potassium) for improved bioavailability.
  • Crystallinity : Hydrogen bonding between carboxyl and formyl groups promotes monoclinic crystal packing. Compare with methyl ester derivatives (e.g., ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate), which exhibit lower melting points due to reduced H-bonding .

Q. What green chemistry approaches are viable for large-scale synthesis?

  • Methodological Answer :

  • Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME) or water (as in pyrido[1,2-a]pyrimidin-6-one syntheses).
  • Catalyst Recycling : Immobilize Pd nanoparticles on mesoporous silica for reusability.
  • Waste Reduction : Employ flow chemistry to minimize byproducts. Reference multi-component reactions in water for related heterocycles .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.